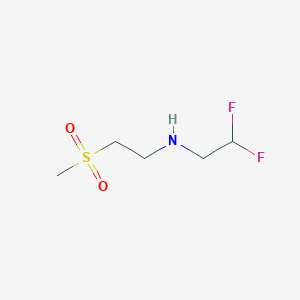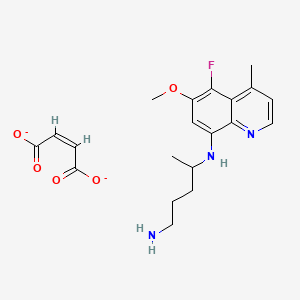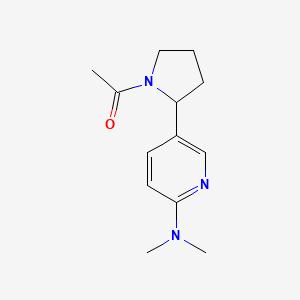![molecular formula C7H8ClFN2O B11821155 N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O and a molecular weight of 190.6 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride typically involves the reaction of 3-fluoropyridine with ethylidenehydroxylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride can be compared with other similar compounds, such as:
3-fluoro-4-(1-nitrosoethyl)pyridine hydrochloride: Similar in structure but with different functional groups.
4-fluoropyridine derivatives: These compounds share the fluoropyridine core but differ in their substituents and properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8ClFN2O |
|---|---|
Peso molecular |
190.60 g/mol |
Nombre IUPAC |
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O.ClH/c1-5(10-11)6-2-3-9-4-7(6)8;/h2-4,11H,1H3;1H |
Clave InChI |
YKSPYTFUCZGZAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=C(C=NC=C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

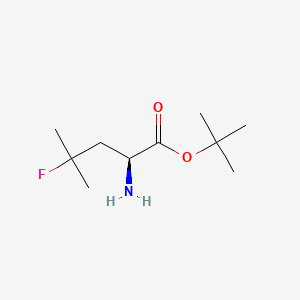
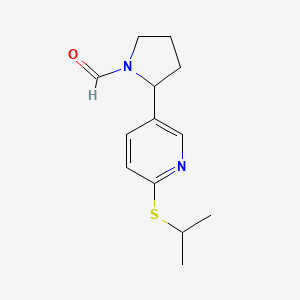
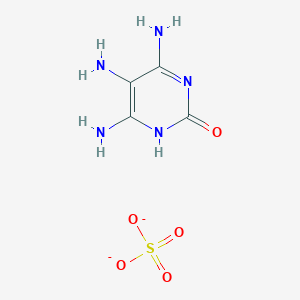


![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
